Differential Endogenous Mobilization in Skin Wound Healing: NAT(18:0) vs. NAT(24:0) vs. NAT(20:0) vs. NAT(18:1)
In a 2016 PNAS study using targeted LC-MS lipidomics of mouse skin, N-stearoyltaurine [NAT(18:0)] exhibited a markedly different temporal mobilization profile compared to the two primary wound-responsive NATs, NAT(24:0) and NAT(20:0). While NAT(24:0) and NAT(20:0) content fell substantially at freshly inflicted wound margins and returned to baseline only 3 days later — coinciding with the onset of wound epithelialization — NAT(18:0) showed only a transient decrease 6 hours after wounding and was otherwise unchanged [1]. N-oleoyltaurine [NAT(18:1)] levels remained unaltered throughout the wound healing time course [1]. Furthermore, topical administration of synthetic NAT(24:0) or NAT(20:0) at 0.001–0.1% (wt/vol) produced a steep acceleration of wound closure in mice, while NAT(18:0) and NAT(18:1) were not identified as primary wound-healing-promoting NATs in this study [1]. This demonstrates that the C18:0 saturated NAT occupies a distinct biological niche — neither inert like C18:1 nor actively recruited like C20:0/C24:0 — which is critical for studies aiming to dissect the chain-length specificity of FAAH-regulated lipid signaling [1].
| Evidence Dimension | Endogenous NAT mobilization at skin wound margins (LC-MS targeted lipidomics, mouse model) |
|---|---|
| Target Compound Data | NAT(18:0): transient decrease only at 6 h post-wounding; no sustained depletion |
| Comparator Or Baseline | NAT(24:0) and NAT(20:0): substantial decrease at wound margins immediately after wounding; return to baseline at 3 days. NAT(18:1): levels remained unaltered throughout. |
| Quantified Difference | Qualitative behavioral dichotomy: NAT(18:0) shows a transient 6 h dip vs. sustained multi-day depletion for NAT(20:0)/NAT(24:0) and no change for NAT(18:1) |
| Conditions | Full-thickness excision wounds in mice; lipid extracts from wound margins vs. intact skin; targeted LC-MS analysis |
Why This Matters
Investigators requiring a stable, non-wounding-responsive NAT baseline control for skin lipid signaling experiments should select NAT(18:0) over NAT(20:0) or NAT(24:0); conversely, those studying wound-healing-promoting NATs should prioritize C20–C24 saturated species.
- [1] Sasso O, Pontis S, Armirotti A, et al. Endogenous N-acyl taurines regulate skin wound healing. Proc Natl Acad Sci USA. 2016;113(30):E4397-E4406. PMID: 27412859. View Source
